molecular formula C15H25NO5 B1680642 Rinderine CAS No. 6029-84-1

Rinderine

Cat. No. B1680642
CAS RN: 6029-84-1
M. Wt: 299.36 g/mol
InChI Key: SFVVQRJOGUKCEG-LLTIUZATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rinderine, also known as Heliotridine trachelanthate, is a pyrrolizidine alkaloid . It is primarily used for research purposes .


Synthesis Analysis

Pyrrolizidine alkaloids, such as Rinderine, are toxins biosynthesized by plants. They are typically extracted from plant-based foods and honey using liquid chromatography and tandem mass spectrometry (LC-MS/MS) .


Molecular Structure Analysis

The molecular formula of Rinderine is C15H25NO5, and it has a molecular weight of 299.36 . The structure includes two fused five-membered rings containing a nitrogen atom .


Chemical Reactions Analysis

Pyrrolizidine alkaloids, including Rinderine, are known for their toxicity. Their detection in food and nutrients is crucial for food safety . Recent advances in the extraction and analysis of these alkaloids have been summarized, with a focus on chromatographic-based analysis and determinations in food .


Physical And Chemical Properties Analysis

Rinderine has a molecular weight of 299.36 and its formula is C15H25NO5 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Bioactive Metabolites and Antimicrobial Activity

Rinderine, identified within the broader study of Rindera graeca, a rare endemic plant, has shown significant promise in the field of bioactive metabolites. Through in vitro culture, Rinderine, alongside other phenolic derivatives and the unique furano-naphthoquinone rinderol, was isolated and studied for its bioactive properties. Notably, Rinderine demonstrated potent antimicrobial activity, specifically against Gram-positive bacteria, showcasing very strong inhibition with minimal inhibitory concentration (MIC) values ranging from 0.98 × 10−2 to 1.18 µg/mL. Additionally, Rinderine exhibited an interesting antiproliferative effect against human non-small-cell bronchopulmonary carcinoma cell line NSCLC-N6-L16 and the epidermoid lung cancer cell line A549. This study marks the first to report on the bioactive effects of R. graeca extracts obtained from in vitro culture, highlighting the plant's potential for sustainable bioactive molecule production (Graikou et al., 2021).

Phytochemical Profile and Biological Activities

Further research into Rinderine's parent plant, Rindera graeca, revealed a complex phytochemical profile with a focus on its secondary metabolites, including several phenolic derivatives and flavonol glucosides. Among these, unusual triglycosides were identified, with quercetin-3-rutinoside-7-rhamnoside being notable for its first-time identification within the Rindera genus. This phytochemical exploration also underscored Rinderine's role within the plant's makeup, providing a foundation for its bioactive potential. The extract demonstrated high total phenolic content and potent antioxidant capabilities, suggesting a broad spectrum of biological activities that merit further investigation for therapeutic applications (Ganos et al., 2020).

Sequestration and Metabolism in Biological Systems

In an intriguing twist, studies on the leaf-beetle Platyphora boucardi have shown that this insect species can sequester and metabolize tertiary pyrrolizidine alkaloids like Rinderine from their host plants. These beetles specifically metabolize Rinderine and related alkaloids into their stereoisomers, such as intermedine and lycopsamine, without accumulating substantial amounts in the body outside their defensive glands. This unique biological interaction underscores the potential of Rinderine and similar alkaloids in ecological and evolutionary studies, offering insights into plant-insect relationships and the chemical defenses mediated by these compounds (Hartmann et al., 2001).

Enhanced Production through In Vitro Cultures

Recent advancements in biotechnological approaches have facilitated the enhanced production of Rinderine through the immobilization of Rindera graeca roots in in vitro cultures. This method not only stabilized Rinderine production but also enabled the efficient collection of this compound, particularly from transformed root lines. The study presents a viable strategy for the large-scale production of Rinderine, offering a sustainable method for harvesting this bioactive compound with potential anticancer properties. The research further emphasizes the importance of in vitro culture techniques in the pharmaceutical development of plant-derived compounds (Kawka et al., 2021).

Safety And Hazards

Rinderine is primarily used for research and is not intended for human or veterinary use . In case of exposure, appropriate safety measures should be taken, including rinsing the skin or eyes with water, moving to fresh air in case of inhalation, and seeking medical attention .

properties

IUPAC Name

[(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVVQRJOGUKCEG-ZRQNBYAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@H](CC2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rinderine

CAS RN

6029-84-1
Record name [(1S,7aR)-2,3,5,7a-Tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl (2S,3R)-2,3-dihydroxy-2-(1-methylethyl)butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6029-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rinderine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006029841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RINDERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17O052O4FA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name RINDERINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3531
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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